8-chloro-7H-purin-6-amine

Catalog No.
S584271
CAS No.
28128-28-1
M.F
C5H4ClN5
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-chloro-7H-purin-6-amine

CAS Number

28128-28-1

Product Name

8-chloro-7H-purin-6-amine

IUPAC Name

8-chloro-7H-purin-6-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)

InChI Key

FBVALAOQISRDRY-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N

Synonyms

8-chloroadenine

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N

Application in Cancer Research

Specific Scientific Field: The specific scientific field for this application is Cancer Research .

Summary of the Application: A series of 2,6,9-trisubstituted purine derivatives, which could potentially include 8-chloro-7H-purin-6-amine, have been synthesized and investigated for their potential role as antitumor agents .

Methods of Application or Experimental Procedures: The compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step . All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines .

Results or Outcomes: Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity . Preliminary flow cytometry data suggests that these compounds induce apoptosis on these cells .

Application in Fluorinated Purines

Specific Scientific Field: The specific scientific field for this application is Chemistry of Fluorinated Purines .

Summary of the Application: Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .

Results or Outcomes: The incorporation of an 18 F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) . The reactions of fluorinated purines are also summarised, in particular the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .

Application as Organic Intermediate

Specific Scientific Field: The specific scientific field for this application is Organic Chemistry .

Summary of the Application: 8-chloro-7H-purin-6-amine can be used as an organic intermediate .

Application in Enzymatic Synthesis

Specific Scientific Field: The specific scientific field for this application is Biochemistry .

Summary of the Application: 2-Amino-6-chloropurine finds its uses in the enzymatic synthesis of 2′-deoxyguanosine, 9-alkyl purines and ®- and (S)-N- (2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases .

Application in Agriculture

Specific Scientific Field: The specific scientific field for this application is Agriculture .

Summary of the Application: Based on the research done, the best application for 6-BAP (a purine derivative) is the improvement of the production of produce as well as improving the shelf-life of individual plants .

8-Chloro-7H-purin-6-amine is a purine derivative characterized by the presence of a chlorine atom at the 8-position of the purine ring. Its molecular formula is C5H4ClN5C_5H_4ClN_5, and it has a molecular weight of approximately 169.57 g/mol. This compound is also known by its CAS number, 28128-28-1, and is significant in both synthetic and biological contexts due to its structural features that allow for various chemical transformations and interactions with biological systems .

The reactivity of 8-chloro-7H-purin-6-amine is primarily due to the electrophilic nature of the chlorine atom, which can participate in nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form substituted derivatives. Additionally, it can undergo dechlorination under certain conditions, leading to the formation of 7H-purin-6-amine. The compound can also be involved in cyclization reactions, contributing to the synthesis of more complex heterocyclic compounds .

8-Chloro-7H-purin-6-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes in metabolic pathways. It has been identified as a potent inhibitor of the enzyme CYP1A2, which is involved in drug metabolism, suggesting potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy . Furthermore, its structural similarity to adenine and other nucleobases allows it to interact with various biological macromolecules, potentially influencing cellular processes such as DNA replication and repair .

Several synthetic routes have been developed for the preparation of 8-chloro-7H-purin-6-amine. Common methods include:

  • Chlorination of Purine Derivatives: The chlorination of purine or its derivatives using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: Starting from 7H-purin-6-amine, treatment with chlorinating agents can introduce the chlorine atom at the 8-position.
  • Cyclization Reactions: Utilizing precursors that can cyclize to form the purine ring structure while introducing the chlorine atom at the desired position .

The applications of 8-chloro-7H-purin-6-amine span various fields:

  • Pharmaceuticals: Due to its enzyme-inhibiting properties, it is explored for use in drug development aimed at modulating metabolic pathways.
  • Biochemistry: It serves as a tool in biochemical research for studying nucleic acid interactions and enzyme mechanisms.
  • Agriculture: Potential applications in developing herbicides or growth regulators based on its biological activity .

Interaction studies involving 8-chloro-7H-purin-6-amine have focused on its binding affinity with various enzymes and receptors. Research indicates that it can effectively compete with natural substrates for binding sites on enzymes such as CYP1A2, impacting drug metabolism rates. Additionally, studies on its interaction with DNA and RNA suggest that it may influence nucleic acid stability and function, making it a candidate for further investigation in genetic studies .

8-Chloro-7H-purin-6-amine shares structural similarities with several other purine derivatives. Here are some notable compounds:

Compound NameCAS NumberSimilarity Index
2-Chloro-7-methylpurin-6-amine28128-28-10.85
N-Benzyl-2-chloro-9H-purin-6-amine39639-47-90.76
2-Chloro-9-methylpurin-6-amines7013-21-00.85
7H-Purin-6-amines hydrochloride hydrate6055-72-70.78

Uniqueness: What sets 8-chloro-7H-purin-6-amine apart from these compounds is its specific chlorine substitution pattern and its resultant biological activities, particularly its role as an enzyme inhibitor which may not be shared by all similar purines .

XLogP3

0.7

Other CAS

28128-28-1

Wikipedia

8-chloro-7H-purin-6-amine

Dates

Modify: 2023-08-15

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